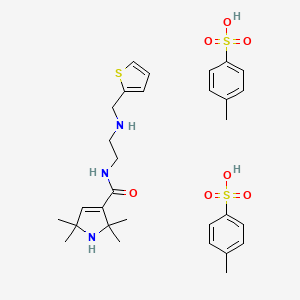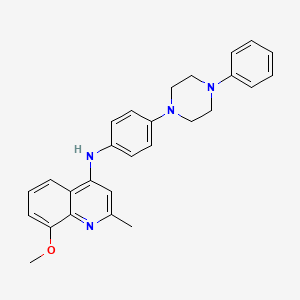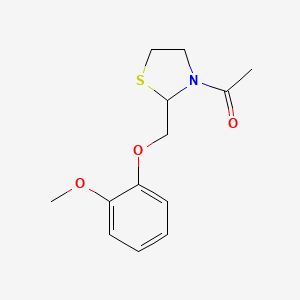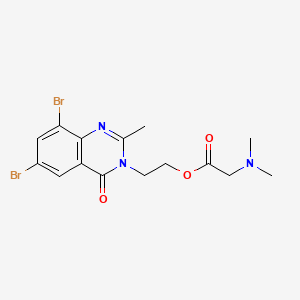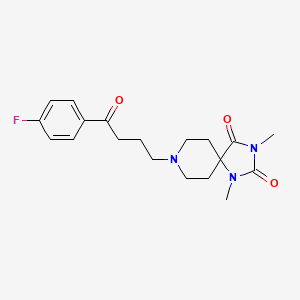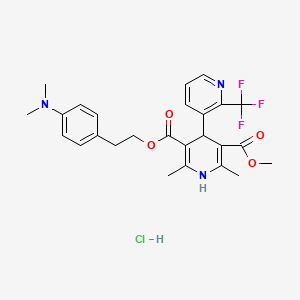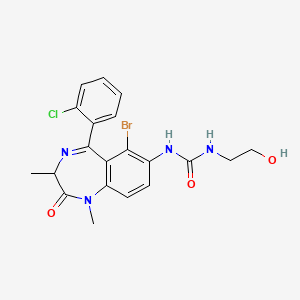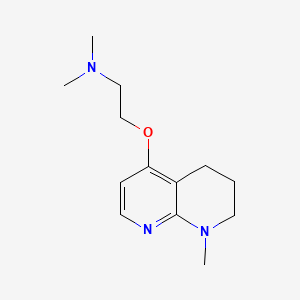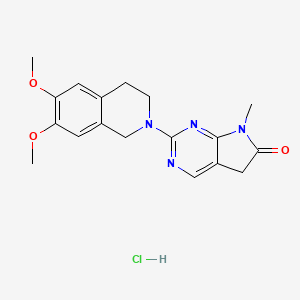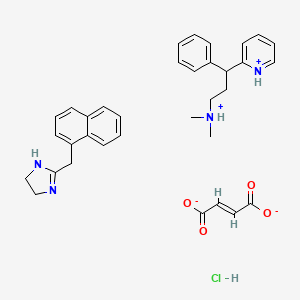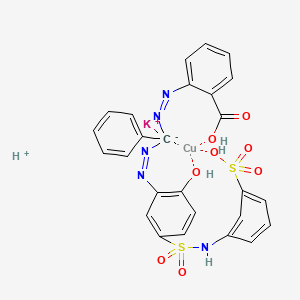
Einecs 281-888-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Phosphoric acid, C8-18-alkyl esters, compounds with 2-ethyl-1-hexanamine involves the esterification of phosphoric acid with C8-18 alkyl alcohols, followed by the reaction with 2-ethyl-1-hexanamine. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
Phosphoric acid, C8-18-alkyl esters, compounds with 2-ethyl-1-hexanamine undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different alkyl esters.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Phosphoric acid, C8-18-alkyl esters, compounds with 2-ethyl-1-hexanamine have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other chemical compounds.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as components in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phosphoric acid, C8-18-alkyl esters, compounds with 2-ethyl-1-hexanamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phosphoric acid, C8-18-alkyl esters, compounds with 2-ethyl-1-hexanamine can be compared with other similar compounds, such as:
Phosphoric acid, C8-18-alkyl esters: These compounds have similar chemical structures but lack the 2-ethyl-1-hexanamine component.
Phosphoric acid, C8-18-alkyl esters, compounds with other amines: These compounds have different amine components, leading to variations in their chemical properties and applications. The uniqueness of Phosphoric acid, C8-18-alkyl esters, compounds with 2-ethyl-1-hexanamine lies in its specific combination of alkyl esters and 2-ethyl-1-hexanamine, which imparts distinct chemical and physical properties.
Properties
CAS No. |
84057-70-5 |
|---|---|
Molecular Formula |
C26H21CuKN5O8S2+ |
Molecular Weight |
698.3 g/mol |
IUPAC Name |
potassium;copper;hydron;2-[[[[2-hydroxy-5-[(3-sulfophenyl)sulfamoyl]phenyl]diazenyl]-phenylmethyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C26H20N5O8S2.Cu.K/c32-24-14-13-19(40(35,36)31-18-9-6-10-20(15-18)41(37,38)39)16-23(24)28-30-25(17-7-2-1-3-8-17)29-27-22-12-5-4-11-21(22)26(33)34;;/h1-16,31-32H,(H,33,34)(H,37,38,39);;/q-1;;+1/p+1 |
InChI Key |
BUALEPBIEONOPM-UHFFFAOYSA-O |
Canonical SMILES |
[H+].C1=CC=C(C=C1)[C-](N=NC2=CC=CC=C2C(=O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC(=CC=C4)S(=O)(=O)O)O.[K+].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


